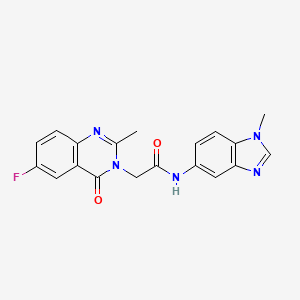![molecular formula C22H25N3O6 B10997674 N-(2,4-dimethoxyphenyl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10997674.png)
N-(2,4-dimethoxyphenyl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes methoxy groups and an imidazolidinone ring, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using methoxy-substituted benzyl halides.
Coupling with the Propanamide Moiety: The final step involves coupling the intermediate with a propanamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazolidinone ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
N-(2,4-dimethoxyphenyl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.
Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
N-(2,4-dimethoxyphenyl)ethylamine: Shares the methoxyphenyl group but lacks the imidazolidinone ring.
N-(2,4-dimethoxyphenyl)dithiolopyrrolone: Contains the methoxyphenyl group and is studied for its antimicrobial properties.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide is unique due to its combination of methoxy groups and the imidazolidinone ring, which confer specific chemical and biological properties not found in similar compounds .
属性
分子式 |
C22H25N3O6 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-3-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C22H25N3O6/c1-29-15-6-4-14(5-7-15)13-25-21(27)18(24-22(25)28)10-11-20(26)23-17-9-8-16(30-2)12-19(17)31-3/h4-9,12,18H,10-11,13H2,1-3H3,(H,23,26)(H,24,28) |
InChI 键 |
VBYYLMBVPLLPPK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=C(C=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10997591.png)
![1-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-(4-hydroxyphthalazin-1-yl)ethanone](/img/structure/B10997597.png)
![N-[4-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10997605.png)
![2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B10997615.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10997620.png)
![methyl (2Z)-5-(2-methylpropyl)-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10997622.png)



![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B10997650.png)
![Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10997658.png)
![N-(5-chloropyridin-2-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997661.png)

![2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10997681.png)
